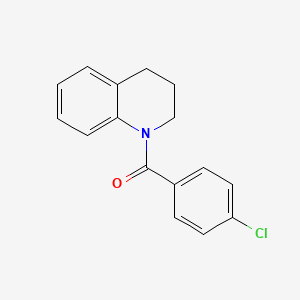

1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline and related compounds involves several methods. Kashdan et al. (1982) reported on the synthesis of tetrahydroisoquinolines through improved methods (Kashdan, Schwartz, & Rapoport, 1982). Similarly, Correa et al. (2002) described the direct synthesis of 2-aryl-tetrahydroquinazolines, a related compound, through a solvent-free process (Correa, Papadopoulos, Radnidge, Roberts, & Scott, 2002).

Molecular Structure Analysis

Yamuna et al. (2010) conducted structural investigations on tetrahydroquinolino derivatives, providing insights into the molecular shape and intermolecular interactions of these compounds (Yamuna, Sridharan, Prasad, & Zeller, 2010).

Scientific Research Applications

pH-regulated asymmetric transfer hydrogenation of quinolines in water

1,2,3,4-Tetrahydroquinolines, including compounds like 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydroquinoline, are key structural elements in many natural products and have broad commercial applications. They are essential in pharmaceutical and agrochemical synthesis, featuring in bioactive alkaloids and antibacterial drugs (Wang et al., 2009).Synthesis of 1,2,3,4,5,6-Hexahydro-2,6-methanobenzo[e][1,4]diazocine

The tetrahydroquinoline derivative is synthesized for testing its analgesic action, showing the potential for developing novel analgesic compounds (Kametani et al., 1965).Advances in the C(1)-functionalization of tetrahydroisoquinolines

Tetrahydroisoquinoline derivatives act as precursors for various alkaloids with multifarious biological activities. This research highlights the importance of these compounds in synthesizing biologically active molecules (Kaur & Kumar, 2020).Synthesis of tetrahydroisoquinolines by diastereoselective alkylation

The study focuses on synthesizing enantiomerically pure 1-substituted tetrahydroisoquinolines, crucial for alkaloid synthesis, indicating their significance in the development of pharmacologically active compounds (Huber & Seebach, 1987).Asymmetric hydrogenation of isoquinolinium salts catalyzed by chiral iridium complexes

This paper discusses the synthesis of optically active tetrahydroisoquinolines, underlining their role as key intermediates in pharmaceutical drug synthesis (Iimuro et al., 2013).Synthesis of substituted tetrahydroisoquinolines as anticancer agents

Tetrahydroisoquinoline derivatives are explored for their potential as anticancer agents, illustrating their significant role in developing new pharmaceuticals (Redda et al., 2010).Novel nanosized N-sulfonated Brönsted acidic catalyst for synthesis of polyhydroquinoline derivatives

This research highlights the use of tetrahydroquinolines in chemical synthesis, showcasing their role in innovative chemical processes (Goli-Jolodar et al., 2016).

properties

IUPAC Name |

(4-chlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-14-9-7-13(8-10-14)16(19)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOCUTDIKCJDJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroquinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5572570.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)

![3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)